3-(Cyclobutylamino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclobutylamino)phenol is an organic compound with the molecular formula C10H13NO. It is a phenolic compound, meaning it contains a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The presence of a cyclobutylamino group (-NH-C4H7) attached to the phenol ring makes this compound unique and interesting for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with cyclobutylamine. This reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Another method involves the ipso-hydroxylation of arylboronic acids. This green and efficient protocol uses aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild conditions. This method is scalable and can be performed at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutylamino)phenol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Scientific Research Applications
3-(Cyclobutylamino)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclobutylamino)phenol involves its interaction with various molecular targets and pathways. The phenolic group can donate hydrogen atoms or electrons, leading to the formation of free radicals. These radicals can interact with cellular components, causing oxidative stress or modulating signaling pathways . The cyclobutylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
Phenol: The simplest phenolic compound with a hydroxyl group attached to a benzene ring.
4-(Cyclobutylamino)phenol: Similar structure but with the cyclobutylamino group at the para position relative to the hydroxyl group.
2-(Cyclobutylamino)phenol: Similar structure but with the cyclobutylamino group at the ortho position relative to the hydroxyl group.
Uniqueness
3-(Cyclobutylamino)phenol is unique due to the position of the cyclobutylamino group at the meta position relative to the hydroxyl group. This positioning can influence the compound’s reactivity and interaction with other molecules, making it a valuable compound for various chemical and biological studies .
Properties
Molecular Formula |
C10H13NO |
---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-(cyclobutylamino)phenol |
InChI |
InChI=1S/C10H13NO/c12-10-6-2-5-9(7-10)11-8-3-1-4-8/h2,5-8,11-12H,1,3-4H2 |
InChI Key |
ZERWCJLEENJZTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.